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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general
experimental protocols relevant to the characterization of 3-Amino-2-methoxy-6-picoline (also
known as 2-methoxy-6-methylpyridin-3-amine). While a complete, experimentally verified
dataset for this specific molecule is not readily available in the reviewed literature, this guide
offers valuable reference information based on closely related compounds and standard
analytical techniques.

Physicochemical Properties

Basic physicochemical properties of 3-Amino-2-methoxy-6-picoline are summarized in the
table below. This information is primarily derived from computational predictions and supplier
data.
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Property Value Source
Molecular Formula C7H10N20 PubChem[1]
Molecular Weight 138.17 g/mol PubChem[1]
CAS Number 186413-79-6 ChemicalBook[2]
Appearance Brown liquid CymitQuimica[3]
Boiling Point 246.7-°C at 760 mmHg N/A

(Predicted)
Density 1.103 g/cm3 (Predicted) N/A

Spectroscopic Data (Reference Compound)

Detailed experimental spectroscopic data for 3-Amino-2-methoxy-6-picoline is not available
in the public domain. However, H NMR data has been reported for its positional isomer, 6-
Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9). This information is presented for

reference.
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Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS
data for aminopyridine derivatives like 3-Amino-2-methoxy-6-picoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The
choice of solvent should be based on the sample's solubility and the desired chemical shift

window.

Transfer the solution to a 5 mm NMR tube.

If quantitative analysis is required, a known amount of an internal standard (e.qg.,
tetramethylsilane - TMS) can be added.

Data Acquisition:

'H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a
30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to
achieve a good signal-to-noise ratio.

13C NMR: A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is
standard. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
generally required due to the lower natural abundance and smaller gyromagnetic ratio of the
13C nucleus.

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the
complete assignment of proton and carbon signals by identifying spin-spin couplings and
through-bond correlations.
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Peak Integration & Assignment
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Fig. 1: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:

e Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).

o KBr Pellet: For solid samples, a small amount of the sample is ground with dry potassium
bromide (KBr) powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the
ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

e Abackground spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

e The sample is placed in the spectrometer, and the sample spectrum is recorded.
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e The instrument software automatically subtracts the background from the sample spectrum
to produce the final IR spectrum. The data is typically collected over a range of 4000-400

cm™i,
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Fig. 2: General workflow for IR analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and
to study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,
Electrospray lonization - ESI or Electron Impact - EI).

Sample Preparation:

o ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low
concentration (typically in the pg/mL to ng/mL range). The solution is then directly infused
into the mass spectrometer.

o EI: For volatile samples, the sample can be introduced via a gas chromatography (GC-MS)
system or a direct insertion probe.

Data Acquisition:
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The sample is introduced into the ionization source, where molecules are converted into gas-
phase ions.

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by
the mass analyzer.

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a
specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.
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Fig. 3: General workflow for MS analysis.
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Conclusion

This technical guide provides a framework for the spectroscopic characterization of 3-Amino-2-
methoxy-6-picoline. While specific experimental data for this compound remains elusive in the
public domain, the provided protocols for NMR, IR, and MS, along with the reference data for a
closely related isomer, offer a solid starting point for researchers. It is recommended that any
future work on this compound includes a thorough spectroscopic characterization to contribute
to the public body of scientific knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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